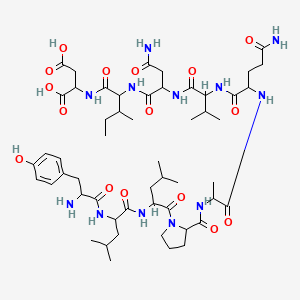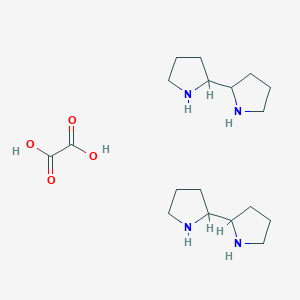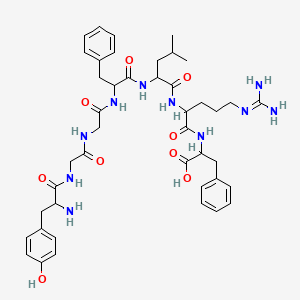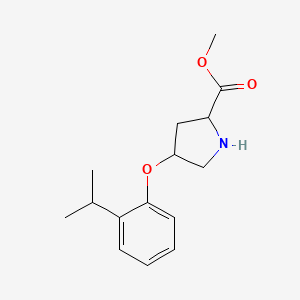![molecular formula Os24 B12107383 beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]](/img/structure/B12107383.png)
beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]: is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by a glucopyranoside moiety linked to a cyclopenta[c]pyran ring system, which is further substituted with hydroxy and methyl groups. The presence of a phenylpropenoate ester group adds to its chemical diversity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclopenta[c]pyran Ring System: This can be achieved through a series of cyclization reactions involving appropriate starting materials.
Introduction of Hydroxy and Methyl Groups: These functional groups are introduced through selective hydroxylation and methylation reactions.
Attachment of the Glucopyranoside Moiety: This step involves glycosylation reactions where the glucopyranoside unit is attached to the cyclopenta[c]pyran ring.
Esterification with Phenylpropenoate: The final step involves esterification to introduce the phenylpropenoate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are employed to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The phenylpropenoate ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted phenylpropenoate esters.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential bioactivity. It can serve as a model compound for understanding the interactions between glucopyranosides and biological targets.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its diverse reactivity makes it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The glucopyranoside moiety can interact with carbohydrate-binding proteins, while the phenylpropenoate ester group can participate in various biochemical pathways. These interactions can modulate biological processes, leading to potential therapeutic effects.
相似化合物的比较
Similar Compounds
- Alpha-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]
- Beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aS)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]
Uniqueness
The uniqueness of Beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate] lies in its specific stereochemistry and the presence of multiple functional groups
属性
分子式 |
Os24 |
|---|---|
分子量 |
4566 g/mol |
IUPAC 名称 |
osmium |
InChI |
InChI=1S/24Os |
InChI 键 |
MFJOLEJZMSXCCV-UHFFFAOYSA-N |
规范 SMILES |
[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os].[Os] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)
![1-Azabicyclo[3.1.0]hexane, 5-phenyl-](/img/structure/B12107343.png)







